2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
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Overview
Description
2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a compound with a complex structure that includes a pyrimidine ring, a methylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methylamine under controlled conditions to form the intermediate 2-(methylamino)-4,6-dihydroxypyrimidine. This intermediate is then subjected to further reactions, including oxidation and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-2-oxoacetic acid: This compound shares a similar structure but lacks the pyrimidine ring.
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate: This compound has a similar pyrimidine structure but with different functional groups.
Uniqueness
2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-8-7-9-3-4(2-5(11)12)6(13)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10,13) |
InChI Key |
SCMYGHUUGJQIPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
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